雄烯二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

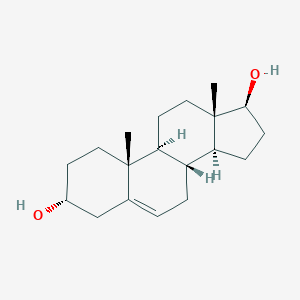

Androst-5-ene-3beta,17beta-diol, also known as Androstenediol or A5, is an endogenous weak androgen and estrogen steroid hormone. It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) and is closely related to androstenedione .

Synthesis Analysis

Androst-5-ene-3beta,17beta-diol is synthesized from dehydroepiandrosterone (DHEA), the most abundant steroid produced by the human adrenal cortex . There are also studies on the high yield conversion of androst-5-ene-3.beta.,17.beta.-diol to dehydroisoandrosterone and a new stereoselective synthesis of 5α-androst-1-ene-3β,17β-diol .Molecular Structure Analysis

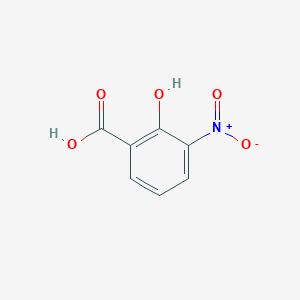

The molecular formula of Androst-5-ene-3beta,17beta-diol is C19H30O2. It has a molar mass of 290.447 g/mol . The IUPAC name is (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol .Chemical Reactions Analysis

Androst-5-ene-3beta,17beta-diol is a direct metabolite of DHEA. It is less androgenic than the related compound, Δ4-androstenediol . More research is needed to fully understand the chemical reactions involving Androst-5-ene-3beta,17beta-diol .Physical And Chemical Properties Analysis

Androst-5-ene-3beta,17beta-diol has a density of 1.12±0.1 g/cm3, a melting point of 178-182°C, and a boiling point of 428.4±38.0 °C .科学研究应用

化学结构和性质

雄烯二醇是一种3β-羟基类固醇,其结构为3β-羟基雄甾-5-烯,在17β位有一个额外的羟基 . 其分子式为C19H30O2,分子量为290.4403 .

骨质疏松症的治疗

雄烯二醇用于治疗或降低患骨质疏松症的可能性 . 骨质疏松症是一种使骨骼变弱的疾病,使骨骼变得脆弱,更容易骨折。这种化合物可能有助于增加骨密度和强度。

更年期症状的管理

这种化合物也用于管理更年期症状 . 更年期是女性衰老的自然阶段,会导致一些症状,如潮热、盗汗、情绪波动和性欲减退。雄烯二醇可能有助于缓解这些症状。

雌激素受体活性

雄烯二醇对受雌激素受体活性影响的疾病有影响 . 雌激素受体是一组存在于细胞内的蛋白质。它们是由雌激素激活的受体。这种化合物可能在与雌激素受体活性相关的疾病中具有潜在的治疗应用。

DHEA 治疗

雄烯二醇用于对脱氢表雄酮(DHEA)治疗反应良好的疾病 . DHEA 是一种由人体自然产生的激素。它可以转化为睾酮和雌激素等其他激素。这种化合物可能提供与 DHEA 相似的益处,但雌激素与雄激素的比例更高。

药物组合物

雄烯二醇用于各种药物组合物中 . 它可以被制成片剂、胶囊和注射剂用于治疗。

作用机制

Target of Action

Androst-5-ene-3β,17β-diol, also known as Androstenediol or A5 , is an endogenous weak androgen and estrogen steroid hormone . It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . Its primary targets are the androgen and estrogen receptors .

Mode of Action

Androstenediol is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex . It interacts with its targets by binding to the androgen and estrogen receptors . It has approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ, respectively . Although Androstenediol has far lower affinity for the ERs compared to the major estrogen estradiol, it circulates at approximately 100-fold higher concentrations, and so is thought may play a significant role as an estrogen in the body .

Biochemical Pathways

Androstenediol is derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .

Pharmacokinetics

It is known that it is less androgenic than the related compound, δ4-androstenediol .

Result of Action

When administered to rats, Androstenediol, in vivo, has approximately 1.4% of the androgenicity of DHEA, 0.54% of the androgenicity of androstenedione, and 0.21% of the androgenicity of testosterone . It possesses potent estrogenic activity, similarly to DHEA and 3β-androstanediol .

生化分析

Biochemical Properties

Androst-5-ene-3beta,17beta-diol is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex . It has been found to stimulate the immune system . It possesses potent estrogenic activity, similar to DHEA and 3β-androstanediol . It has approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ, respectively .

Cellular Effects

Androst-5-ene-3beta,17beta-diol influences cell function through its interactions with various cellular pathways. It has been found to stimulate the immune system . Although it has far lower affinity for the estrogen receptors compared to the major estrogen estradiol, it circulates at approximately 100-fold higher concentrations, and so is thought to play a significant role as an estrogen in the body .

Molecular Mechanism

Androst-5-ene-3beta,17beta-diol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to stimulate the immune system .

Dosage Effects in Animal Models

The effects of Androst-5-ene-3beta,17beta-diol vary with different dosages in animal models . Multiple oral doses of a related compound, EAD, have been shown to increase its oral radioprotective efficacy .

Metabolic Pathways

Androst-5-ene-3beta,17beta-diol is involved in the biosynthesis of testosterone from DHEA . It is a direct metabolite of DHEA .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Androst-5-ene-3beta,17beta-diol involves the conversion of pregnenolone to dehydroepiandrosterone (DHEA) followed by selective reduction to yield the desired compound.", "Starting Materials": ["Pregnenolone", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid"], "Reaction": [ "Step 1: Pregnenolone is dissolved in acetic acid and reacted with sodium borohydride at room temperature to yield DHEA.", "Step 2: DHEA is dissolved in methanol and reacted with hydrochloric acid at low temperature to selectively reduce the 17-keto group to a hydroxyl group, yielding Androst-5-ene-3beta,17beta-diol.", "Step 3: The product is purified by recrystallization or chromatography." ] } | |

CAS 编号 |

16895-59-3 |

分子式 |

C19H30O2 |

分子量 |

290.4 g/mol |

IUPAC 名称 |

(3R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 |

InChI 键 |

QADHLRWLCPCEKT-KYQPOWKGSA-N |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C |

SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |

规范 SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |

同义词 |

(3α,17β)-Androst-5-ene-3,17-diol; 3α,17β-Androst-5-enediol; 3α,17β-Dihydroxyandrost-5-ene; Androst-5-enediol; Androstenediol; Hermaphrodiol; NSC 12163; Δ5-Androstene-3α,17β-diol; Δ5-Androstenediol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Androst-5-ene-3beta,17beta-diol interact with its target and what are the downstream effects?

A: Androst-5-ene-3beta,17beta-diol (ADIOL) exhibits androgenic activity by binding to and activating the androgen receptor (AR). [] This interaction triggers the activation of AR target genes in human prostate cancer cells. [] Interestingly, ADIOL's activation of AR differs from testosterone, as evidenced by distinct ligand-receptor conformational changes and the inability of ADIOL to activate a specific mutant AR (mtAR708). [] This suggests a unique mechanism of action for ADIOL compared to other androgens.

Q2: Can you elaborate on the structural characteristics of ADIOL?

A2: Unfortunately, the provided research papers do not delve into the specific spectroscopic data of ADIOL. For a complete structural characterization, consulting databases like PubChem or ChemSpider would be beneficial.

Q3: What is the role of ADIOL in estrogen biosynthesis?

A: Research suggests that ADIOL is a precursor to estrogens and undergoes stereospecific transformations during their biosynthesis. Specifically, the C-19 hydrogen atom in the 19-S configuration is removed when ADIOL is converted to a 19-oxo androgen. [] This step likely involves the formation of a 19-aldehyde intermediate and the release of formic acid. []

Q4: How do levels of ADIOL differ between premenopausal and postmenopausal women?

A: Studies show that postmenopausal women have significantly lower serum levels of ADIOL compared to premenopausal women. [] This difference is attributed to the reduced ovarian and adrenal contributions of ADIOL in postmenopausal women. []

Q5: Does social isolation impact the biosynthesis of ADIOL?

A: Interestingly, research in rats suggests that long-term social isolation can influence ADIOL biosynthesis in the gonads. Specifically, isolated male rats showed increased conversion of dehydroepiandrosterone (DHEA) to androstenedione and decreased conversion to ADIOL, while isolated female rats demonstrated a decrease in both conversions. [] This highlights the potential impact of environmental factors on steroidogenesis.

Q6: What are the therapeutic applications of ADIOL being investigated?

A: Research suggests that ADIOL could potentially be used to treat conditions that benefit from a higher estrogenic to androgenic effect ratio compared to DHEA. [, ] Specifically, ADIOL is being investigated for its potential in treating osteoporosis, menopausal symptoms, and other conditions influenced by estrogen receptor activity. [, ]

Q7: What are the known metabolic pathways of ADIOL in humans?

A: Studies show that human skin can metabolize ADIOL into androst-5-ene-3beta,17beta-diol-3-sulphate. [] Additionally, ADIOL can be metabolized in the testes, with research indicating that individuals with testicular 17beta-reduction deficiency exhibit impaired conversion of DHEA to ADIOL. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)

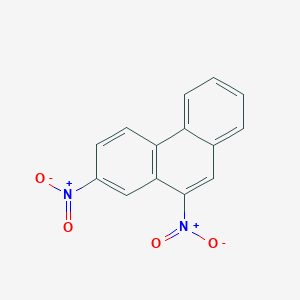

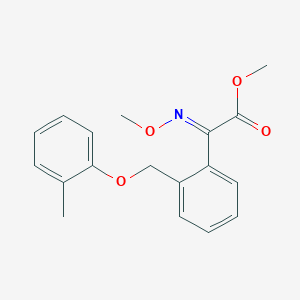

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B120607.png)

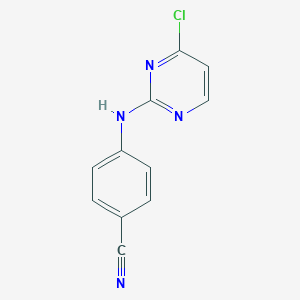

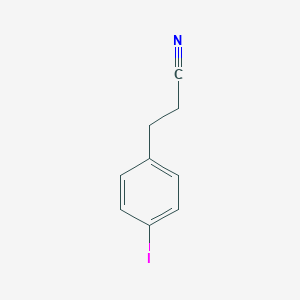

![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)